molecular formula C17H12FIS B12820787 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene

2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene

Cat. No.: B12820787
M. Wt: 394.2 g/mol
InChI Key: NUPZYRPXHPYRJE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of fluorine and iodine substituents on the phenyl rings attached to the thiophene core. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene typically involves the following steps:

    Halogenation: Introduction of fluorine and iodine atoms into the phenyl rings.

    Coupling Reaction: Formation of the thiophene ring through a coupling reaction, such as the Suzuki or Stille coupling.

    Cyclization: Formation of the thiophene ring by cyclization of the intermediate compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the halogen substituents.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-5-phenylthiophene
  • 2-(4-Iodophenyl)-5-phenylthiophene
  • 2-(4-Fluorophenyl)-5-(2-methylphenyl)thiophene

Uniqueness

2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene is unique due to the specific combination of fluorine and iodine substituents, which can impart distinct chemical and physical properties. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C17H12FIS

Molecular Weight

394.2 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene

InChI

InChI=1S/C17H12FIS/c1-11-2-7-14(19)10-15(11)17-9-8-16(20-17)12-3-5-13(18)6-4-12/h2-10H,1H3

InChI Key

NUPZYRPXHPYRJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)C2=CC=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

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